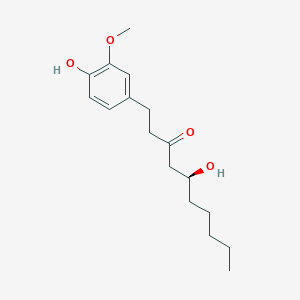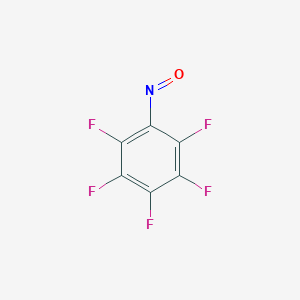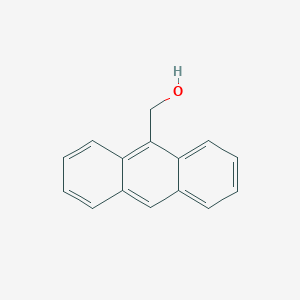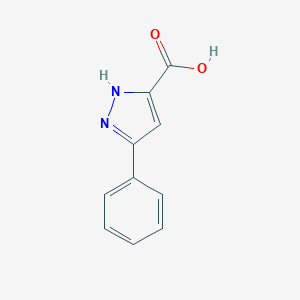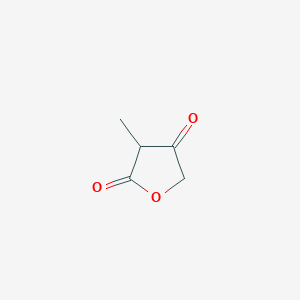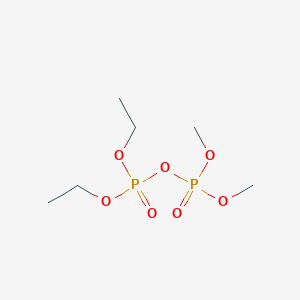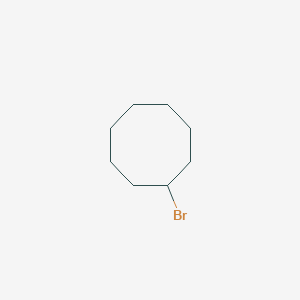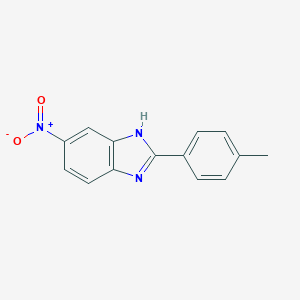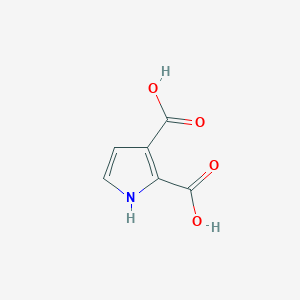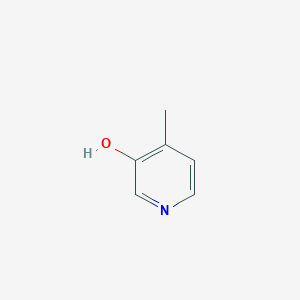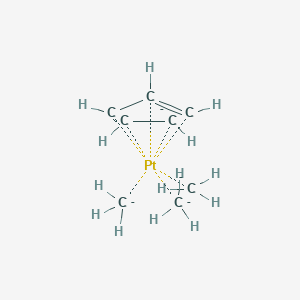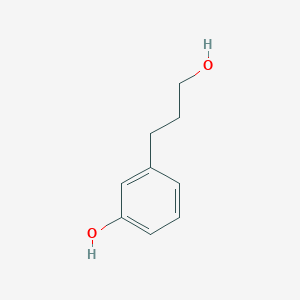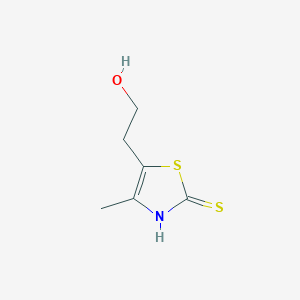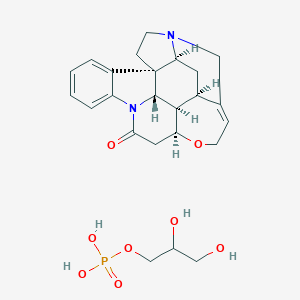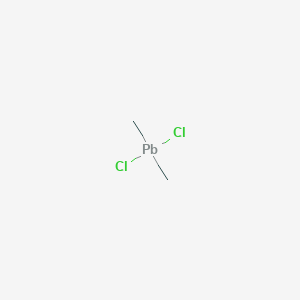
Plumbane, dichlorodimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, dichlorodimethyl-, also known as lead tetramethyl, is a colorless and highly toxic gas that is used in various scientific research applications. This compound has a unique structure and properties that make it an important tool in the field of chemistry.
Wirkmechanismus
The mechanism of action of plumbane, dichlorodimethyl-, is not well understood. However, it is believed that this compound acts as a Lewis acid, which makes it an effective catalyst in many chemical reactions. It is also believed that plumbane, dichlorodimethyl-, may interact with biological molecules, although the precise details of these interactions are not yet fully understood.
Biochemische Und Physiologische Effekte
Plumbane, dichlorodimethyl-, is highly toxic to humans and animals. Exposure to this compound can cause a range of health effects, including respiratory distress, neurological damage, and gastrointestinal problems. It is also a potent carcinogen and mutagen, which makes it a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
Despite its toxicity, plumbane, dichlorodimethyl-, is an important tool in the laboratory. Its unique properties make it an effective reagent in many chemical reactions, and it is particularly useful in the preparation of organoPlumbane, dichlorodimethyl- compounds. However, the toxicity of this compound means that it must be handled with extreme care, and strict safety protocols must be followed to avoid exposure.
Zukünftige Richtungen
There are many potential future directions for research on plumbane, dichlorodimethyl-. One area of interest is the development of safer and more effective methods for the synthesis of this compound. Another area of interest is the investigation of the mechanism of action of plumbane, dichlorodimethyl-, particularly with regard to its interactions with biological molecules. Finally, there is a need for further research on the health effects of this compound, particularly with regard to its potential for carcinogenic and mutagenic effects.
Conclusion
Plumbane, dichlorodimethyl-, is a highly toxic but important compound in scientific research. Its unique properties make it an effective reagent in many chemical reactions, and it has a wide range of applications in organic synthesis and catalyst development. However, the toxicity of this compound means that it must be handled with extreme care, and strict safety protocols must be followed to avoid exposure. Future research on plumbane, dichlorodimethyl-, will likely focus on developing safer synthesis methods, investigating its mechanism of action, and further exploring its potential health effects.
Synthesemethoden
The synthesis of plumbane, dichlorodimethyl-, is a complex process that involves the reaction of Plumbane, dichlorodimethyl- with methylmagnesium iodide. The resulting compound is then treated with hydrogen chloride to yield the final product. This synthesis method has been extensively studied and optimized to ensure the production of high-quality plumbane, dichlorodimethyl-.
Wissenschaftliche Forschungsanwendungen
Plumbane, dichlorodimethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of organoPlumbane, dichlorodimethyl- compounds. This compound is also used in the development of new catalysts and as a precursor for the synthesis of other Plumbane, dichlorodimethyl--containing compounds.
Eigenschaften
CAS-Nummer |
1520-77-0 |
|---|---|
Produktname |
Plumbane, dichlorodimethyl- |
Molekularformel |
C2H6Cl2Pb |
Molekulargewicht |
308 g/mol |
IUPAC-Name |
dichloro(dimethyl)plumbane |
InChI |
InChI=1S/2CH3.2ClH.Pb/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DBPAIFATCNQGFH-UHFFFAOYSA-L |
SMILES |
C[Pb](C)(Cl)Cl |
Kanonische SMILES |
C[Pb](C)(Cl)Cl |
Andere CAS-Nummern |
1520-77-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



